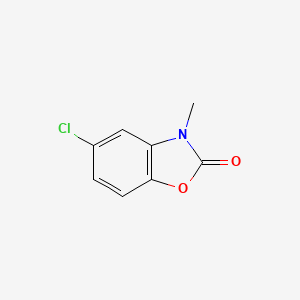

5-氯-3-甲基-2-苯并恶唑啉酮

描述

“2-Benzoxazolinone, 5-chloro-3-methyl-” is a chemical compound that has been studied for its antibacterial and antifungal properties . It contains an azole ring structure, which is common in many antibacterial and antifungal agents . This compound naturally occurs in plants and plays a role as a defense compound against bacteria, fungi, and insects .

Synthesis Analysis

The synthesis of “2-Benzoxazolinone, 5-chloro-3-methyl-” involves various substituents. These include p-aminobenzoic acids and sulphanilamide derivatives, which are reported as potent antimicrobial agents . The attachment with the azole ring at the 5-Chloro position might increase its antibacterial and antifungal activity .Molecular Structure Analysis

The molecular formula of “2-Benzoxazolinone, 5-chloro-3-methyl-” is C8H6ClNO2 . It contains a total of 19 bonds; 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

Benzoxazinoid (Bx) metabolites, such as “2-Benzoxazolinone, 5-chloro-3-methyl-”, produced by wheat and other members of the Poaceae have activity against Fusarium sp. that cause cereal diseases .科学研究应用

抗菌应用

2-苯并恶唑啉酮衍生物已被研究用于开发新的抗菌药物。研究表明,这些化合物可以有效对抗各种革兰氏阳性和革兰氏阴性病原体,这对于治疗实践意义重大。 这些衍生物通过光谱方法合成和表征,表明它们适合于旨在开发抗菌药物的化合物库 .

镇痛活性

科学研究表明,2-苯并恶唑啉酮衍生物,特别是那些在3、5、6和7位有取代基的衍生物,具有镇痛活性。这意味着它们具有减轻疼痛的能力。 这些发现对于开发具有中枢和外周镇痛作用的非酸性非甾体抗炎药至关重要 .

抗真菌活性

除了抗菌特性外,还有证据表明,可以通过合成具有各种取代基的2-苯并恶唑啉酮衍生物来创建具有抗真菌活性的化合物。 这些化合物通过UV-Vis、IR、MASS光谱和NMR光谱进行表征,以确认其结构和潜在功效 .

安全和危害

“2-Benzoxazolinone, 5-chloro-3-methyl-” should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation . It is also advised to keep people away from and upwind of spill/leak .

作用机制

Target of Action

It is a derivative of benzoxazolinone, which is known for its diverse biological activities.

Mode of Action

It’s worth noting that chlorzoxazone, a similar compound, is known to act primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm .

Biochemical Pathways

A related compound, 1-[2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetyl]-3,5-diaryl-4,5-dihydro-1h-pyrazole derivatives, has been found to inhibit human monoamine oxidase (mao) selectively .

Pharmacokinetics

Chlorzoxazone, a similar compound, is known to be rapidly metabolized and excreted in the urine, primarily in a conjugated form as the glucuronide .

Result of Action

Chlorzoxazone, a similar compound, is known to reduce skeletal muscle spasm with relief of pain and increased mobility of the involved muscles .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

The biochemical properties of 2-Benzoxazolinone, 5-chloro-3-methyl- are not fully understood. It has been found to have antibacterial properties against different bacterial microorganisms

Cellular Effects

The cellular effects of 2-Benzoxazolinone, 5-chloro-3-methyl- are also not fully known. It has been found to have wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis

Molecular Mechanism

The molecular mechanism of action of 2-Benzoxazolinone, 5-chloro-3-methyl- is not fully understood. It is known to inhibit human monoamine oxidase (MAO) selectively

Temporal Effects in Laboratory Settings

The temporal effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in laboratory settings are not fully known. It is known to have wide antibacterial activity against various bacterial strains

Dosage Effects in Animal Models

The dosage effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in animal models are not fully known. It is known to have selective human MAO inhibitory activities

Metabolic Pathways

The metabolic pathways that 2-Benzoxazolinone, 5-chloro-3-methyl- is involved in are not fully known. It is known to inhibit human MAO selectively

属性

IUPAC Name |

5-chloro-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORWOQGVKPXSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206621 | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5790-90-9 | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-methyl-2-benzoxazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

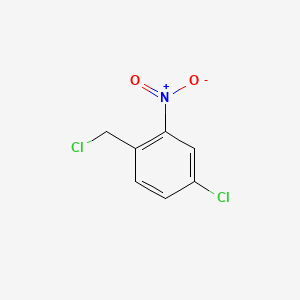

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)